molecular formula C23H19NS B2909272 3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline CAS No. 339102-40-8

3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline

Cat. No.: B2909272
CAS No.: 339102-40-8
M. Wt: 341.47
InChI Key: HZJIIKJUGCXXNA-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline is a quinoline derivative substituted at positions 2 and 3 with (4-methylphenyl)sulfanyl and 4-methylphenyl groups, respectively.

Properties

IUPAC Name

3-(4-methylphenyl)-2-(4-methylphenyl)sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NS/c1-16-7-11-18(12-8-16)21-15-19-5-3-4-6-22(19)24-23(21)25-20-13-9-17(2)10-14-20/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJIIKJUGCXXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline typically involves the reaction of 4-methylthiophenol with 3-(4-methylphenyl)quinoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including 3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline. Quinoline compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : Quinoline derivatives are believed to induce apoptosis and inhibit cell proliferation by interfering with cellular signaling pathways. For instance, a study demonstrated that certain derivatives could significantly inhibit the growth of MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cells, showcasing their potential as effective anticancer agents .
  • Case Studies :
    • A synthesized analog of quinoline was tested for cytotoxicity, revealing a high selectivity for cancer cells over normal human umbilical vein endothelial cells (HUVEC), indicating the compound's potential for targeted cancer therapy .
    • Another study focused on structure-activity relationships, demonstrating that specific substituents on the quinoline ring enhance anticancer efficacy .

Antimicrobial Activity

Quinoline derivatives have also been explored for their antimicrobial properties. The compound has shown promising results against various bacterial strains.

  • Broad-Spectrum Activity : Quinolinones have been recognized as broad-spectrum synthetic antibiotics, with studies indicating their effectiveness against both Gram-positive and Gram-negative bacteria .
  • Research Findings :
    • A library of quinolinone derivatives was synthesized and tested for antibacterial activity, with several compounds demonstrating significant inhibition against pathogenic bacteria .
    • The presence of the sulfanyl group in this compound may enhance its interaction with bacterial targets, leading to increased antibacterial potency.

Synthesis of Novel Compounds

The unique structure of this compound allows it to serve as a scaffold for the development of new chemical entities.

  • Synthetic Pathways : Various synthetic methodologies have been employed to create derivatives of this compound, which can be tailored for specific biological activities. For example, modifications at different positions on the quinoline ring can lead to enhanced pharmacological profiles .
  • Applications in Drug Design : The structural versatility of quinolines makes them ideal candidates in drug design, particularly for developing new treatments for diseases such as cancer and infectious diseases .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget Cells/OrganismsReference
This compoundAnticancerMCF-7, HL-60
Quinolinone DerivativeAntimicrobialVarious Bacteria
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-oneAnticancerHL-60

Table 2: Structure-Activity Relationship Insights

Substituent PositionSubstituent TypeEffect on ActivityReference
Position 1AlkylIncreased potency
Position 6AromaticEnhanced selectivity
Position 7SulfonylImproved solubility

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

Table 1: Key Structural and Physical Properties of Selected Quinoline Derivatives
Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Notable Properties
Target Compound 2-(4-MePh-S), 3-(4-MePh) C23H19NS2 ~373.5 High lipophilicity; electron-donating groups
2-(4-ClPh)-3-[(4-MePh)sulfanyl]quinoline 2-(4-ClPh), 3-(4-MePh-S) C22H15ClNS2 400.94 Chlorine introduces electron-withdrawing effects
3-(4-ClPh)-2-[(2-MePh)sulfanyl]quinoline 3-(4-ClPh), 2-(2-MePh-S) C22H16ClNS 361.89 Steric hindrance from ortho-methyl group
2-(4-ClPh)-3-[(4-MeOPh)sulfanyl]quinoline-4-carboxylic acid 2-(4-ClPh), 3-(4-MeOPh-S), 4-COOH C23H16ClNO3S 421.9 Carboxylic acid increases polarity
4-Amino-2-(4-ClPh)-3-(4-MeOPh)quinoline (4k) 4-NH2, 2-(4-ClPh), 3-(4-MeOPh) C22H17ClN2O 376.84 Amino and methoxy groups enhance hydrogen bonding

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The target compound’s methyl groups (electron-donating) contrast with chlorine (electron-withdrawing) in analogs like 2-(4-ClPh)-3-[(4-MePh)sulfanyl]quinoline. This difference influences reactivity and binding interactions in biological systems .
  • Lipophilicity : The target compound’s lack of polar groups (e.g., -COOH in ) results in higher lipophilicity, favoring passive diffusion across biological membranes.

Reactivity Trends :

  • Sulfanyl (-S-) groups at position 2 can be oxidized to sulfonyl (-SO2-) groups, as seen in , altering electronic properties and biological activity .
  • Chlorine substituents (e.g., in ) may undergo nucleophilic aromatic substitution, enabling further functionalization .

Biological Activity

3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the quinoline class, characterized by a fused bicyclic structure containing a benzene ring and a pyridine ring. The presence of the sulfanyl group and the methylphenyl substituents significantly influence its chemical reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that quinoline derivatives exhibit notable antimicrobial activity. For instance, studies have shown that related compounds possess significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA synthesis and cell wall integrity.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds in the quinoline family have been reported as low as 0.22 μg/mL, indicating potent activity against resistant strains .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Quinoline derivatives have demonstrated cytotoxic effects on different cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells.

  • Cytotoxicity : In assays, certain quinoline derivatives exhibited IC50 values ranging from 8 nM to 60 μM, suggesting effective inhibition of cancer cell proliferation .
  • Mechanism of Action : The proposed mechanisms include:
    • DNA Intercalation : Quinoline compounds can intercalate into DNA, disrupting replication and transcription processes.
    • Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptosis in cancer cells by inducing DNA damage and influencing apoptotic pathways .

Case Studies

  • Anticancer Studies : A study focused on synthesizing various analogs of quinoline derivatives found that certain substitutions led to enhanced cytotoxicity against HL-60 cells compared to normal human cells. The most promising analog showed over five-fold increased cytotoxicity against cancer cells while sparing normal cells .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of related quinoline compounds, revealing significant activity against biofilm-forming bacteria, which are often resistant to conventional antibiotics. These derivatives not only inhibited bacterial growth but also reduced biofilm formation substantially .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesMechanism of Action
AntimicrobialStaphylococcus aureusMIC ~ 0.22 μg/mLDNA synthesis inhibition
Escherichia coliCell wall disruption
AnticancerMCF-7 (breast cancer)IC50 ~ 8 nMDNA intercalation, apoptosis induction
HL-60 (leukemia)IC50 ~ 60 μMInduction of DNA damage

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